Thiophene, 2-(1-hexynyl)-
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Overview
Description
Thiophene, 2-(1-hexynyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-(1-hexynyl)-, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Additionally, the Fiesselmann and Hinsberg syntheses are also significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its intended application. For example, the Gewald reaction is favored for producing aminothiophene derivatives, while the Paal-Knorr synthesis is commonly used for other thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
Thiophene, 2-(1-hexynyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of Thiophene, 2-(1-hexynyl)- involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances their biological activity and target recognition .
Comparison with Similar Compounds
Thiophene, 2-(1-hexynyl)- can be compared with other thiophene derivatives, such as:
Thiophene, 2-(2-thienyl)-: Known for its use in organic electronics and materials science.
Thiophene, 2-(3-thienyl)-: Investigated for its potential biological activities.
Thiophene, 2-(4-thienyl)-: Utilized in the development of organic semiconductors and other advanced materials
Properties
CAS No. |
19482-59-8 |
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Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-hex-1-ynylthiophene |
InChI |
InChI=1S/C10H12S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-4H2,1H3 |
InChI Key |
JHAPZNGZVACYLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CS1 |
Origin of Product |
United States |
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